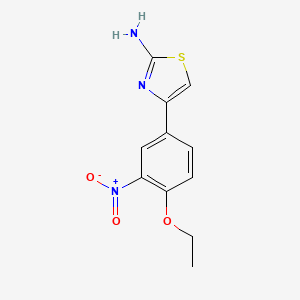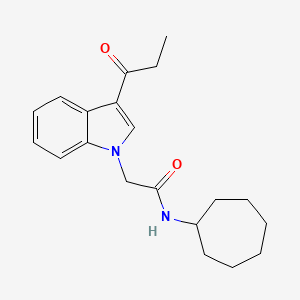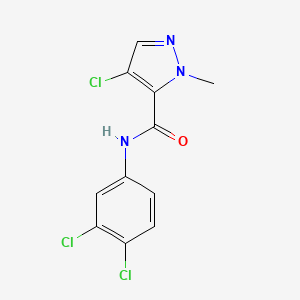
(4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research and drug development.
Wirkmechanismus
The mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide.
Biochemical and Physiological Effects:
(4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has been found to have several biochemical and physiological effects. Studies have shown that (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide can induce cell cycle arrest and apoptosis in cancer cells. (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has been shown to enhance the efficacy of chemotherapy drugs. Further research is needed to fully understand the biochemical and physiological effects of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide in lab experiments is its potential as a cancer treatment. (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of using (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide in lab experiments is its toxicity. (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has been found to be toxic to normal cells at high concentrations, making it important to carefully monitor its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide. One area of research is the development of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide as a cancer treatment. Further studies are needed to fully understand the mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide and its potential as a cancer treatment. Additionally, studies are needed to determine the optimal dosage and administration of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide in combination with chemotherapy drugs. Another area of research is the potential use of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide in these diseases. Finally, studies are needed to determine the safety and toxicity of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide in humans, which is critical for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide involves the reaction between (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)amine and cyanogen bromide. The resulting product is then purified using various techniques, including recrystallization and chromatography. The purity of (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide is critical for its use in scientific research, and several methods have been developed to ensure its purity.
Wissenschaftliche Forschungsanwendungen
(4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has been studied extensively for its potential applications in medical research, particularly in the area of cancer treatment. Studies have shown that (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide can inhibit the growth of cancer cells in vitro and in vivo. (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has also been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, (4,6-dimethyl-2-pyrimidinyl)(2-methylbenzyl)cyanamide has been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-[(2-methylphenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-6-4-5-7-14(11)9-19(10-16)15-17-12(2)8-13(3)18-15/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHKXZQQFUTXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C#N)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)

![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)







![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)
![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)